molecular formula C14H12N2O2S B5503684 2-cyano-N-(2-methylphenyl)benzenesulfonamide

2-cyano-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5503684
M. Wt: 272.32 g/mol
InChI Key: QRWSKXADUNWCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.06194880 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

2-cyano-N-(2-methylphenyl)benzenesulfonamide is involved in various synthetic pathways, demonstrating its versatility in the creation of compounds with potential biological activities. For instance, it serves as a cyanation reagent for creating various benzonitriles from (hetero)aryl bromides, leading to the synthesis of pharmaceutical intermediates and showcasing chemoselective monocyanation capabilities (Anbarasan, Neumann, & Beller, 2011). Additionally, it is used in the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles, with N-cyano-N-phenyl-p-methylbenzenesulfonamide acting as the "CN" source. This process allows for the synthesis of products with various substituents, achieved in moderate to good yields, highlighting its adaptability in organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Catalysis and Chemical Transformations

In catalysis, this compound contributes to the development of methodologies for cyanation reactions. The rhodium-catalyzed cyanation of chelation-assisted C-H bonds using this compound as a cyanating reagent enables the synthesis of various benzonitrile derivatives in good to excellent yields. This method demonstrates efficiency across a range of chelating groups, underpinning the compound's utility in facilitating C-H bond activation and functionalization processes (Chaitanya, Yadagiri, & Anbarasan, 2013). Moreover, its application extends to the facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, leveraging its role as an efficient electrophilic cyanating agent. This synthesis route emphasizes operational simplicity and shorter reaction times, contributing significantly to the field of heterocyclic chemistry and providing valuable intermediates for further pharmaceutical development (Kasthuri, Babu, Kumar, Sudhakar, & Kumar, 2015).

Properties

IUPAC Name

2-cyano-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-6-2-4-8-13(11)16-19(17,18)14-9-5-3-7-12(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWSKXADUNWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.